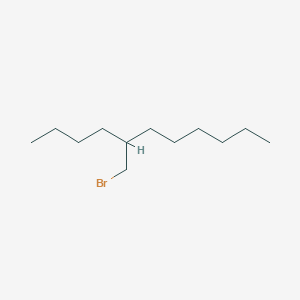

5-(Bromomethyl)undecane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25Br/c1-3-5-7-8-10-12(11-13)9-6-4-2/h12H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAMWMMOUKNGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607290 | |

| Record name | 5-(Bromomethyl)undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85531-02-8 | |

| Record name | 5-(Bromomethyl)undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Bromomethyl)undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Bromomethyl)undecane synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Bromomethyl)undecane

Foreword: The Utility of a Branched Alkyl Bromide

In the landscape of chemical synthesis, intermediates are the unsung heroes, providing the foundational scaffolds upon which complex molecules are built. This compound (CAS No. 85531-02-8) is one such critical building block.[1][2][3] Its structure, a C12 aliphatic chain with a primary bromide at a branched position, imparts unique solubility and reactivity characteristics. This guide provides a comprehensive overview of a field-proven method for its synthesis and a detailed protocol for its structural and purity verification. This molecule is particularly valuable as a reagent in the synthesis of novel bio-related surfactants, such as alkyl triazole glycosides (ATGs), and as an acceptor material in the development of organic electronic materials for applications like solar cells.[1][2][4][5]

Synthetic Strategy: From Alcohol to Alkyl Bromide

The most direct and reliable route to this compound involves the nucleophilic substitution of a primary alcohol. The precursor of choice is 2-butyl-1-octanol, a commercially available branched alcohol that directly corresponds to the desired carbon skeleton. The conversion of the hydroxyl group to a bromide is efficiently achieved using a combination of triphenylphosphine (PPh₃) and bromine (Br₂), a variation of the Appel reaction.

This method is favored for its mild conditions and high yields. The reaction proceeds through the formation of a phosphonium bromide intermediate, which activates the hydroxyl group, making it an excellent leaving group for subsequent displacement by the bromide ion. This avoids the harsh acidic conditions of other bromination methods that could lead to skeletal rearrangements or other side reactions.

Caption: Synthetic route from 2-butyl-1-octanol to this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where careful execution and adherence to stoichiometry are paramount for achieving high purity and yield.

Materials & Equipment:

-

2-Butyl-1-octanol (100 mmol, 18.64 g)

-

Triphenylphosphine (100 mmol, 26.23 g)

-

Bromine (100 mmol, 5.11 mL, 15.98 g)

-

Dichloromethane (DCM), anhydrous (250 mL)

-

Sodium Carbonate (Na₂CO₃), anhydrous

-

Petroleum Ether (PE) and Hexane for chromatography and washing

-

500 mL round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

Inert gas line (Argon or Nitrogen)

-

Rotary evaporator and column chromatography setup

Procedure:

-

Inert Atmosphere Setup: Assemble the reaction flask and flush the entire system with dry Argon for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent hydrolysis of intermediates.

-

Reagent Preparation: In the reaction flask, dissolve triphenylphosphine (26.23 g) in anhydrous dichloromethane (250 mL). Bubble Argon through the solution for an additional 10 minutes to ensure it is deoxygenated.[2][4]

-

Formation of Brominating Agent: Cool the flask to 0 °C using an ice bath. Slowly add bromine (5.11 mL) to the stirred solution. The addition should be dropwise to control the exothermic reaction and prevent the formation of byproducts. The solution will turn into a distinct orange/yellow slurry.

-

Addition of Alcohol: While maintaining the temperature at 0 °C, add 2-butyl-1-octanol (18.64 g) to the reaction mixture.[6]

-

Reaction Progression: Stir the mixture at 0 °C for 30 minutes, after which the ice bath is removed, and the reaction is allowed to stir at room temperature overnight.[4][6] Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add a small amount of solid sodium carbonate to the mixture to neutralize any residual hydrobromic acid.[2][4]

-

Solvent Removal & Initial Purification: Remove the dichloromethane by distillation under reduced pressure using a rotary evaporator.[2][4] The resulting residue will contain the crude product and triphenylphosphine oxide. Add hexane to the residue, which will precipitate the triphenylphosphine oxide while keeping the desired product in solution. Filter the mixture and wash the solid precipitate with additional hexane.[2][4]

-

Final Purification: Combine the hexane filtrates and concentrate them. Purify the resulting crude oil by silica gel column chromatography, using petroleum ether as the eluent.[2][4] This step is critical for removing any remaining impurities.

-

Product Isolation: Collect the fractions containing the pure product (monitored by TLC). Evaporate the solvent to yield this compound as a colorless to light yellow oily liquid. A typical yield is around 88%.[2][4]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following workflow outlines the standard analytical procedures.

Caption: Standard workflow for the characterization of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₅Br | [1][2][3] |

| Molecular Weight | 249.23 g/mol | [2][3][6] |

| Appearance | Colorless to light yellow clear/cloudy liquid | [2][4] |

| CAS Number | 85531-02-8 | [1][2][3] |

| Predicted Boiling Point | 271.6 ± 8.0 °C | [1][4] |

| Predicted Density | 1.037 ± 0.06 g/cm³ | [1][2][4] |

| Purity (Typical) | >97.0% (GC) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides definitive evidence for the structure. The key signal is the doublet corresponding to the two protons of the bromomethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 3.45 | Doublet (d) | 4.8 Hz | 2H | -CH ₂Br |

| 1.59 | Multiplet (m) | - | 1H | -CH (CH₂Br)- |

| 1.40 - 1.21 | Multiplet (m) | - | 16H | Alkyl chain -CH ₂- |

| 0.90 | Multiplet (m) | - | 6H | 2 x -CH ₃ |

¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum confirms the presence of 12 distinct carbon environments, consistent with the proposed structure.

| Chemical Shift (δ) ppm | Assignment |

| 39.88 | -C H₂Br |

| 39.62 | -C H(CH₂Br)- |

| 32.71, 32.40, 31.95 | Alkyl chain -C H₂- |

| 29.61, 28.92, 26.68 | Alkyl chain -C H₂- |

| 22.99, 22.80 | Alkyl chain -C H₂- |

| 14.25, 14.21 | 2 x -C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the spectrum is dominated by absorptions characteristic of an aliphatic hydrocarbon, with a key signal for the carbon-bromine bond.[7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2855 | Strong | C-H stretching (sp³ hybridized carbons of the alkyl chain) |

| 1465 | Medium | C-H bending (CH₂ scissoring) |

| 1375 | Medium | C-H bending (CH₃ umbrella mode) |

| ~650 - 550 | Weak-Medium | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For a compound containing a single bromine atom, the molecular ion will appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Expected M⁺ / M⁺+2 Pattern: A characteristic 1:1 ratio for peaks at m/z 248 and 250.

-

Major Fragmentation: Loss of Br• (m/z = 169) and subsequent fragmentation of the C₁₂H₂₅⁺ carbocation.

Safety, Handling, and Storage

-

Safety: this compound is classified as causing skin irritation (H315).[6] Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid contact with skin and eyes. Keep away from heat and open flames.

-

Storage: Store in a tightly sealed container under an inert atmosphere at room temperature to ensure long-term stability.[2][4]

References

- The Chemistry Behind this compound: Synthesis and Properties. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | 85531-02-8. ChemicalBook.

- This compound CAS#: 85531-02-8. ChemicalBook.

- 85531-02-8, this compound Formula. ECHEMI.

- Exploring the Potential of 5-(Bromomethyl)

- 5-(Bromomethyl)-undecane | CAS 85531-02-8. Santa Cruz Biotechnology.

- This compound | 85531-02-8. Tokyo Chemical Industry Co., Ltd.

- This compound | C12H25Br | CID 20447693. PubChem.

- This compound 85531-02-8. TCI Chemicals.

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 85531-02-8 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 85531-02-8 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. compoundchem.com [compoundchem.com]

- 9. This compound | C12H25Br | CID 20447693 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-(Bromomethyl)undecane chemical properties and reactivity

An In-depth Technical Guide to 5-(Bromomethyl)undecane: Properties, Synthesis, and Reactivity

Abstract

This compound (CAS No. 85531-02-8) is a branched-chain alkyl bromide that serves as a versatile intermediate in synthetic organic chemistry.[1] Its unique structure, featuring a primary bromide on a chiral center, imparts a reactivity profile that is of significant interest to researchers in materials science and drug development. The long undecane backbone provides considerable lipophilicity, a property frequently modulated in the design of bioactive molecules and specialized surfactants. This guide provides a comprehensive overview of the core chemical properties, established synthetic protocols, characteristic reactivity, and key applications of this compound, with a focus on providing practical insights for laboratory and development professionals.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow liquid under standard conditions.[2][3] The presence of the long alkyl chain dictates its low polarity, influencing its solubility primarily in non-polar organic solvents.[1] Storage under an inert atmosphere at room temperature is recommended to maintain its integrity.[3][4]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 85531-02-8 | [1][3][5] |

| Molecular Formula | C₁₂H₂₅Br | [1][5][6] |

| Molecular Weight | 249.23 g/mol | [2][5][6] |

| Appearance | Colorless to light yellow, clear to cloudy liquid | [1][2][3] |

| Boiling Point | 271.6 ± 8.0 °C (Predicted)[3]; 85 °C @ 0.6 mmHg[7] | |

| Density | ~1.037 g/cm³ (Predicted) | [1][3] |

| Refractive Index | 1.46 | [3][4] |

| Purity | >97.0% (GC) | [2] |

Spectroscopic Data

Structural confirmation of this compound is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy. The following data has been reported for the compound in CDCl₃.[3][6][8]

-

¹H NMR (400 MHz, CDCl₃): δ 3.45 (d, J = 4.8 Hz, 2H), 1.59 (m, 1H), 1.40-1.21 (m, 16H), 0.90 (q, J = 6.9 Hz, 6H).[3][6][8]

-

¹³C NMR (125 MHz, CDCl₃): δ 39.88, 39.62, 32.71, 32.40, 31.95, 29.61, 28.92, 26.68, 22.99, 22.80, 14.25, 14.21.[3][6][8]

The doublet at 3.45 ppm in the ¹H NMR spectrum is characteristic of the two protons of the bromomethyl (-CH₂Br) group, coupled to the adjacent methine proton. The complexity of the upfield signals corresponds to the overlapping resonances of the long alkyl chain protons.

Synthesis of this compound

The most direct and commonly cited synthesis of this compound involves the bromination of the corresponding primary alcohol, 2-butyl-1-octanol. This transformation is efficiently achieved using a combination of bromine and triphenylphosphine, which forms the reactive intermediate, triphenylphosphine dibromide, in situ.

Synthetic Workflow

The overall process involves the activation of the primary alcohol followed by displacement with bromide, purification, and characterization.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures.[3][6][8]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), dissolve triphenylphosphine (26.18 g, 100 mmol) in 250 mL of anhydrous dichloromethane (DCM).

-

Bromine Addition: Cool the solution to 0 °C using an ice bath. Slowly add bromine (5.11 mL, 100 mmol) to the stirred solution. The reaction is exothermic and should be controlled.

-

Alcohol Addition: Once the addition of bromine is complete, add 2-butyl-1-octanol (18.635 g, 100 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding a small amount of sodium carbonate (Na₂CO₃) or sodium sulfite (Na₂SO₃) to neutralize any remaining acid and bromine.

-

Solvent Removal: Remove the DCM by distillation under reduced pressure.

-

Purification: Filter the resulting residue and wash it with hexane to remove triphenylphosphine oxide. The crude product can be further purified by silica gel column chromatography, eluting with petroleum ether, to yield the final product as a colorless oil (typical yield: 88%).[3][6]

Core Reactivity: The Role of the Bromomethyl Group

The reactivity of this compound is dominated by the C-Br bond. As a primary alkyl halide, it is an excellent substrate for nucleophilic substitution reactions , particularly via an Sₙ2 mechanism.[1] The steric hindrance around the electrophilic carbon is minimal, allowing for effective backside attack by a wide range of nucleophiles.

Nucleophilic Substitution (Sₙ2) Reactions

The general Sₙ2 reaction involves a nucleophile (Nu⁻) attacking the carbon atom bonded to the bromine, displacing the bromide leaving group in a single, concerted step. This process results in an inversion of configuration at the chiral center.[9]

Caption: Generalized Sₙ2 mechanism for this compound.

This reactivity makes this compound a valuable building block for introducing the 2-butyloctyl group into various molecular scaffolds. Common nucleophiles that can be employed include:

-

Azides (e.g., NaN₃): For the synthesis of alkyl azides, which are precursors to amines.

-

Cyanides (e.g., NaCN): For chain extension and subsequent conversion into carboxylic acids or amines.

-

Alkoxides (e.g., NaOR'): For the preparation of ethers (Williamson ether synthesis).

-

Carboxylates (e.g., R'COONa): For the formation of esters.

Applications in Research and Development

The bifunctional nature of this compound—a reactive electrophilic site combined with a bulky, lipophilic tail—underpins its utility in several fields.

-

Surfactant Synthesis: It is explicitly used as a key reagent in the synthesis of alkyl triazole glycosides (ATGs), which represent a novel class of bio-related surfactants.[3][4][6] The 2-butyloctyl group forms the hydrophobic tail of the surfactant molecule.

-

Organic Electronics: The compound serves as an intermediate in the development of organic electronic materials, such as those used in solar cells where it can function as an acceptor component.[1]

-

Pharmaceutical Intermediate: Its role as a pharmaceutical intermediate stems from its ability to be readily transformed or coupled with other molecular fragments, allowing for the systematic modification of a lead compound's lipophilicity and steric profile.[1]

Safety and Handling

This compound is a hazardous chemical that requires careful handling to minimize risk.[5][8]

-

GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[5][7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[10][11]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[10] Keep away from heat, sparks, and open flames.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[3][7]

-

Incompatible Materials: Strong oxidizing agents.[10]

References

- The Chemistry Behind this compound: Synthesis and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | C12H25Br | CID 20447693. (n.d.). PubChem.

- This compound|85531-02-8. (n.d.). LookChem.

- Common nucleophilic substitution reactions. (2020). Chemistry LibreTexts.

- The Discovery of Nucleophilic Substitution Reactions. (n.d.). NC State University Libraries.

- The Discovery of Nucleophilic Substitution Reactions. (n.d.). Organic Chemistry Class Notes.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 85531-02-8 [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C12H25Br | CID 20447693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 85531-02-8 [chemicalbook.com]

- 7. This compound | 85531-02-8 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. fiveable.me [fiveable.me]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

5-(Bromomethyl)undecane CAS number 85531-02-8

An In-Depth Technical Guide to 5-(Bromomethyl)undecane (CAS: 85531-02-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a branched-chain alkyl bromide that serves as a versatile chemical intermediate. Its unique structure, featuring a C12 lipophilic backbone, makes it a valuable building block in the synthesis of specialized molecules across various scientific disciplines. This guide provides a comprehensive overview of its chemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, an analysis of its reactivity, and a survey of its key applications in materials science and surfactant chemistry. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.

Physicochemical and Spectroscopic Characterization

This compound is a colorless to light yellow liquid under standard conditions.[1][2] Its branched structure significantly influences its physical properties, such as its boiling point and solubility, when compared to its linear isomers. The long alkyl chains contribute to its non-polar character, rendering it soluble in a wide range of organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 85531-02-8 | [3] |

| Molecular Formula | C₁₂H₂₅Br | [1][3] |

| Molecular Weight | 249.23 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Purity | >97.0% (by GC) | [2] |

| Predicted Boiling Point | ~271.6°C | [4] |

| Predicted Density | ~1.037 g/cm³ | [4][5] |

Spectroscopic Data

Structural confirmation of this compound is unequivocally achieved through nuclear magnetic resonance (NMR) spectroscopy. The provided data corresponds to spectra taken in deuterated chloroform (CDCl₃).

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Assignment | Source(s) |

| ¹H NMR | 3.45 | d, J = 4.8 Hz | 2H, -CH ₂Br | [1][5] |

| 1.59 | dd, J = 11.1, 5.3 Hz | 1H, -CH (CH₂Br)- | [1][5] | |

| 1.40 - 1.21 | m | 16H, Alkyl chain -CH ₂- | [1][5] | |

| 0.90 | q, J = 6.9 Hz | 6H, Terminal -CH ₃ | [1][5] | |

| ¹³C NMR | 39.88, 39.62 | -C H(CH₂Br)-, -C H₂Br | [1][5] | |

| 32.71, 32.40, 31.95 | Alkyl chain carbons | [1][5] | ||

| 29.61, 28.92, 26.68 | Alkyl chain carbons | [1][5] | ||

| 22.99, 22.80 | Alkyl chain carbons | [1][5] | ||

| 14.25, 14.21 | Terminal -C H₃ | [1][5] |

Synthesis and Purification

The most reliable and commonly cited method for preparing this compound is via the bromination of the corresponding primary alcohol, 2-butyl-1-octanol. This transformation is efficiently carried out using a combination of triphenylphosphine (PPh₃) and bromine (Br₂), a variant of the Appel reaction.[1][5]

Synthesis Mechanism: The Appel Reaction

The conversion of an alcohol to an alkyl bromide using triphenylphosphine and a halogen source is known as the Appel reaction.[6] The choice of this methodology is strategic; it proceeds under mild, nearly neutral conditions, making it suitable for substrates that may be sensitive to more acidic reagents like HBr or SOBr₂.[7][8] The driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[6]

The reaction initiates with the formation of a phosphonium salt from triphenylphosphine and bromine. The alcohol then acts as a nucleophile, attacking the phosphorus center. A subsequent intramolecular rearrangement, followed by a backside attack by the bromide ion on the carbon atom, proceeds via an Sₙ2 mechanism.[9] This results in the formation of the desired alkyl bromide, this compound, and triphenylphosphine oxide.

Caption: Synthesis workflow for this compound via an Appel-type reaction.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Reagent Preparation: In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and argon inlet, dissolve triphenylphosphine (26.18 g, 100 mmol) in 250 mL of anhydrous dichloromethane (DCM).[1]

-

Scientist's Insight: The use of anhydrous DCM is critical to prevent the hydrolysis of the phosphonium bromide intermediate, which would reduce the yield.

-

-

Bromine Addition: Bubble argon through the solution for 10 minutes to ensure an inert atmosphere. Cool the flask to 0°C using an ice bath. Slowly add bromine (5.11 mL, 100 mmol) dropwise to the stirred solution.[1][5]

-

Trustworthiness Check: A persistent orange-brown color indicates the formation of the dibromotriphenylphosphorane intermediate. The slow, cooled addition controls the exothermic reaction.

-

-

Alcohol Addition: Once the bromine addition is complete, add 2-butyl-1-octanol (18.635 g, 100 mmol) dropwise to the reaction mixture, maintaining the temperature at 0°C.[1]

-

Reaction Progression: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.[1][5]

-

Expertise Note: The initial low-temperature stirring allows for controlled formation of the alkoxyphosphonium salt, while the overnight reaction at room temperature ensures the Sₙ2 displacement goes to completion.

-

-

Work-up: Quench the reaction by carefully adding a small amount of aqueous sodium carbonate (Na₂CO₃) solution to neutralize the HBr byproduct.[1] Remove the DCM solvent by distillation under reduced pressure.[1]

-

Purification: The resulting residue contains the product and triphenylphosphine oxide. Add hexane to the residue, which will precipitate the triphenylphosphine oxide while keeping the non-polar product in solution. Filter the mixture and wash the solid with additional hexane.[1][5]

-

Final Purification: Combine the hexane filtrates. For high purity, the crude product should be purified by silica gel column chromatography using petroleum ether as the eluent.[1] This yields the final product as a colorless oily liquid (typical yield: 88.1%).[1][5]

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, and the primary carbon to which it is attached is susceptible to nucleophilic attack.

Nucleophilic Substitution (Sₙ2) Reactions

The compound is an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[4] The primary nature of the alkyl halide means there is minimal steric hindrance at the electrophilic carbon, allowing for efficient backside attack by a wide range of nucleophiles.[10] This reactivity makes it a versatile building block for introducing the branched 2-butyloctyl moiety into larger molecules.

Caption: General Sₙ2 reactivity of this compound.

The branched nature of the alkyl chain, while not directly impeding the reaction at the -CH₂Br center, imparts important physical properties, such as increased solubility and disruption of crystalline packing in the final products.[11] This is a key consideration in materials science applications.

Key Applications

The unique combination of a reactive primary bromide and a bulky, solubilizing branched alkyl chain makes this compound a valuable intermediate in several advanced applications.

Organic Electronics and Photovoltaics

In the field of organic electronics, long, branched alkyl chains are crucial for enhancing the solubility and processability of conjugated polymers used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[11] this compound serves as a key reagent for alkylating polymer backbones.[4][12]

-

Functionality: The introduction of the 2-butyloctyl group via reaction with this compound achieves two primary goals:

-

Solubility: It renders rigid, conjugated polymers soluble in common organic solvents, enabling cost-effective fabrication techniques like spin-coating and inkjet printing.[11]

-

Morphology Control: The bulky side chains influence the solid-state packing of the polymer films, often facilitating favorable π-π stacking that creates efficient pathways for charge transport, leading to higher charge carrier mobility.[11] It is described as an effective acceptor material in organic photovoltaic cells, where its properties can facilitate efficient electron transfer.[12]

-

Synthesis of Bio-Related Surfactants

This compound is explicitly cited as a reagent in the synthesis of alkyl triazole glycosides (ATGs).[1][13] These molecules represent a new class of surfactants with potential applications in biotechnology and pharmaceuticals due to their biocompatibility. In this synthesis, the 2-butyloctyl group from this compound typically forms the hydrophobic tail of the surfactant. The synthesis often involves a "click" reaction, where an azide-functionalized sugar is coupled with an alkyne, and the branched alkyl group is attached to the resulting triazole ring or the sugar moiety.

Pharmaceutical Intermediate

While specific examples in late-stage drug synthesis are not widely documented, its role as a versatile pharmaceutical intermediate is noted.[4] Its ability to be readily transformed allows for its use as a branched alkylating agent to introduce lipophilicity into drug candidates, potentially improving their pharmacokinetic profiles (e.g., membrane permeability, solubility in lipid bilayers).

Safety, Handling, and Storage

As with any reactive chemical, proper safety protocols are paramount when working with this compound.

Table 3: GHS Hazard and Precautionary Information

| Category | Codes | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [5] | |

| Signal Word | Warning | [5] | |

| Hazard Statements | H315 | Causes skin irritation. | [5] |

| H319 | Causes serious eye irritation. | ||

| Precautionary Statements | P264 | Wash skin thoroughly after handling. | [5] |

| P280 | Wear protective gloves/eye protection/face protection. | [5] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

Handling and Personal Protective Equipment (PPE)

Work should be conducted in a well-ventilated laboratory fume hood. Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is required. Avoid inhalation of vapors and direct contact with skin and eyes.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store in a cool and dark place, at temperatures below 15°C. Keep away from heat, sparks, and open flames.

Conclusion

This compound is more than a simple alkyl halide; it is a precisely designed building block that offers a combination of reactivity and tailored physical properties. Its synthesis via the Appel reaction is efficient and reliable, providing a high-purity intermediate. The primary bromide functionality ensures predictable Sₙ2 reactivity, while the branched C12 chain is instrumental in modulating the solubility and morphology of target molecules. These attributes have established its importance in the development of advanced materials for organic electronics and in the synthesis of novel surfactant architectures. For researchers and developers, this compound represents a key tool for introducing sophisticated, branched lipophilic character into a diverse range of molecular frameworks.

References

[4] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind this compound: Synthesis and Properties. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

[7] Organic Chemistry Portal. (n.d.). Appel Reaction. Organic Chemistry Portal. Retrieved from [Link]

[6] Wikipedia. (2023). Appel reaction. Wikipedia. Retrieved from [Link]

[8] Grokipedia. (n.d.). Appel reaction. Grokipedia. Retrieved from [Link]

[9] Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. Organic Chemistry Data. Retrieved from [Link]

[14] Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. Retrieved from [Link]

NCERT. (n.d.). Haloalkanes and Haloarenes. National Council of Educational Research and Training. Retrieved from [Link]

[15] Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. Retrieved from [Link]

[12] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of this compound in New Energy Materials. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

[10] Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Retrieved from [Link]

[16] Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction. Chemistry LibreTexts. Retrieved from [Link]

[17] PubMed. (2015). Synthesis and Anticancer Activity of 4β-Triazole-podophyllotoxin Glycosides. National Center for Biotechnology Information. Retrieved from [Link]

[18] PubMed. (2023). Stereoselective protecting-group-free synthesis of alkyl glycosides using dibenzyloxy triazine type glycosyl donors. National Center for Biotechnology Information. Retrieved from [Link]

[19] National Institutes of Health. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. National Center for Biotechnology Information. Retrieved from [Link]

[13] AXEL. (n.d.). 85-5313-10 5-(Bromomethyl)-undecane 1g 434575. AXEL. Retrieved from [Link]

Sources

- 1. This compound | 85531-02-8 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

- 7. Appel Reaction [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. axel.as-1.co.jp [axel.as-1.co.jp]

- 14. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 15. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Synthesis and Anticancer Activity of 4β-Triazole-podophyllotoxin Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stereoselective protecting-group-free synthesis of alkyl glycosides using dibenzyloxy triazine type glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Bromomethyl)undecane: Structure, Synthesis, and Applications in Modern Chemistry

This guide provides a comprehensive technical overview of 5-(Bromomethyl)undecane, a versatile haloalkane intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, reactivity, and its burgeoning applications, particularly in medicinal chemistry and materials science.

Introduction: The Chemical Identity of this compound

This compound is a branched-chain alkyl halide with the chemical formula C₁₂H₂₅Br. Its strategic importance stems from its bifunctional nature: a long, lipophilic undecane backbone and a reactive primary bromomethyl group. This combination makes it a valuable building block for introducing long alkyl chains into various molecular scaffolds.

IUPAC Nomenclature and Structural Elucidation

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound . Let's dissect this name to understand the molecule's structure:

-

Undecane : This is the parent alkane, indicating a continuous chain of eleven carbon atoms.

-

5- : This locant specifies that a substituent is attached to the fifth carbon atom of the undecane chain.

-

(Bromomethyl) : This denotes a complex substituent attached to the parent chain. The substituent itself is a methyl group (-CH₃) where one hydrogen atom has been replaced by a bromine atom (-CH₂Br). The parentheses are used to avoid ambiguity in naming complex substituents.

The numbering of the undecane chain starts from the end that gives the substituent the lowest possible locant.

A visual representation of the chemical structure is provided below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅Br | [1] |

| Molecular Weight | 249.23 g/mol | [1] |

| CAS Number | 85531-02-8 | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point (Predicted) | ~271.6°C | [3] |

| Density (Predicted) | ~1.037 g/cm³ | [3] |

| Purity | >97.0% (GC) | [2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is from the corresponding alcohol, 2-butyl-1-octanol, via a bromination reaction.[2] This transformation is typically achieved using a combination of bromine and triphenylphosphine.

Experimental Protocol: Bromination of 2-Butyl-1-octanol

This protocol outlines the general procedure for the synthesis of this compound.

Materials:

-

2-Butyl-1-octanol

-

Bromine

-

Triphenylphosphine

-

Dichloromethane (DCM)

-

Argon (Ar) gas

-

Sodium carbonate (Na₂CO₃)

-

Hexane

-

Petroleum ether (PE)

-

Silica gel

Procedure:

-

Dissolve bromine (1.0 equivalent) and triphenylphosphine (1.0 equivalent) in dichloromethane (DCM).

-

Bubble argon (Ar) gas through the solution for 10 minutes to create an inert atmosphere.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add 2-butyl-1-octanol (1.0 equivalent) to the cooled solution while stirring.

-

Maintain the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Upon completion of the reaction (monitored by TLC), add a small amount of sodium carbonate (Na₂CO₃) to neutralize any acidic byproducts.

-

Remove the solvent (DCM) by distillation under reduced pressure.

-

Filter the residue and wash with hexane.

-

Purify the crude product by silica gel column chromatography using petroleum ether (PE) as the eluent to yield this compound as a colorless oily product.[2]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the presence of the primary bromoalkane functionality. This makes it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.

The Sₙ2 Reaction Pathway

In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to the displacement of the bromide ion in a single, concerted step. The rate of this reaction is dependent on the concentration of both the haloalkane and the nucleophile. The primary nature of the carbon-bromine bond in this compound means there is minimal steric hindrance, which is a key factor for a facile Sₙ2 reaction.

Caption: Generalized Sₙ2 mechanism for this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several areas of chemical research and development.

Medicinal Chemistry and Drug Discovery

In the realm of drug discovery, the lipophilicity of a molecule is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. The long, branched undecane chain of this compound can be incorporated into a lead compound to modulate its lipophilicity. This is a common strategy in structure-activity relationship (SAR) studies, where systematic modifications are made to a molecule to optimize its biological activity and pharmacokinetic profile.[4][5]

The reactive bromomethyl group allows for the covalent attachment of this lipophilic tail to a variety of molecular scaffolds containing nucleophilic functional groups such as amines, alcohols, and thiols. This can be particularly useful for targeting proteins in lipid-rich environments like cell membranes.

Materials Science

This compound is also utilized in the synthesis of novel materials. For instance, it has been used as a reagent in the synthesis of alkyl triazole glycosides (ATGs), which are a new class of bio-related surfactants.[2] Its long alkyl chain imparts the necessary hydrophobic character to these amphiphilic molecules. Furthermore, its role as an acceptor material in organic photovoltaic (OPV) cells highlights its potential in the development of new energy materials.[3]

Conclusion

This compound is a chemically significant molecule with a well-defined structure and predictable reactivity. Its synthesis from readily available starting materials and its utility as a lipophilic building block make it a valuable tool for researchers in both medicinal chemistry and materials science. A thorough understanding of its properties and reactivity, particularly its propensity for Sₙ2 reactions, is essential for its effective application in the design and synthesis of new and functional molecules.

References

- PubChem. This compound. [Link]

- Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind this compound: Synthesis and Properties. [Link]

- PubMed Central.

- Drug Design Org.

Sources

- 1. This compound | C12H25Br | CID 20447693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 85531-02-8 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Characterization of 5-(Bromomethyl)undecane: A Guide to its Core Physical Properties for Researchers and Synthetic Chemists

An In-Depth Technical Guide:

This guide provides a detailed examination of the essential physical properties of 5-(Bromomethyl)undecane (CAS No: 85531-02-8), a key intermediate in various synthetic applications, including the development of novel surfactants and advanced materials for the energy sector.[1][2] An accurate understanding of its boiling point and density is paramount for professionals in drug development and material science, as these parameters directly influence reaction kinetics, purification strategies, and safe handling protocols. This document moves beyond a simple recitation of data, offering a synthesized approach that combines theoretical principles with validated experimental methodologies.

Core Physicochemical Data of this compound

This compound is a branched alkyl halide with the molecular formula C₁₂H₂₅Br.[3] Its structure, featuring a long undecane chain, imparts significant non-polar character, while the bromomethyl group serves as a reactive site for nucleophilic substitution.[3] These structural features govern its physical behavior, particularly the intermolecular forces that dictate its boiling point and density. The primary intermolecular attractions are van der Waals dispersion forces, which are significant due to the large surface area of the C12 alkyl chain.[4][5] The polar C-Br bond also introduces a dipole-dipole interaction component, contributing to a higher boiling point compared to its non-halogenated alkane counterpart.[6]

The physical state of this compound under standard conditions is a colorless to light yellow liquid.[7] A summary of its key physical properties is presented below.

Table 1: Physical Properties of this compound

| Property | Value | Source | Notes |

| Boiling Point | 271.6 ± 8.0 °C | [1][3] | Predicted value at standard pressure. |

| 85 °C / 0.6 mmHg | [8] | Experimental value under vacuum. | |

| Density | 1.037 ± 0.06 g/cm³ | [1][7] | Predicted value. |

| Specific Gravity | 1.05 (20/20) | Experimental value, ratio of the density of the substance to the density of water at 20°C. | |

| Molecular Weight | 249.23 g/mol | [1][9] | |

| Refractive Index | 1.46 | [10] |

Note: Predicted values are computationally derived and provide a useful estimate, whereas experimental values represent empirically determined data and should be prioritized for practical applications.

Experimental Determination of Physical Properties

To ensure scientific integrity and reproducibility, the physical properties of a synthesized or procured batch of this compound should be empirically verified. The following protocols describe robust, self-validating methods suitable for a research laboratory setting.

Protocol for Boiling Point Determination (Micro-Scale)

For research quantities where sample conservation is crucial, the Thiele tube method provides an accurate determination of boiling point using a minimal amount of substance (<0.5 mL).[11] The principle relies on matching the sample's vapor pressure with the ambient atmospheric pressure.[11]

Methodology:

-

Apparatus Assembly:

-

Securely attach a small glass vial (e.g., a Durham tube) to a thermometer using a small rubber band. The bottom of the vial should be level with the thermometer bulb.

-

Fill the vial approximately half-full with this compound.

-

Place a capillary tube (sealed at one end) into the vial with the open end submerged in the liquid.[11]

-

-

Heating:

-

Place the entire assembly into a Thiele tube containing a high-boiling, inert heat-transfer fluid (e.g., mineral oil). The side arm of the Thiele tube is designed to promote uniform heating via convection.

-

Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and exit, creating a slow stream of bubbles.[11]

-

-

Observation and Measurement:

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the temperature is slightly above the boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube.[11] This precise moment signifies that the external pressure equals the vapor pressure of the substance.

-

Record the barometric pressure, as the boiling point is pressure-dependent. The experimental value of 85 °C was recorded at a pressure of 0.6 mmHg, significantly lower than standard atmospheric pressure, which is consistent with the high predicted boiling point at 1 atm.[8]

-

Protocol for Density Determination

Density is a fundamental property defined as mass per unit volume.[12] Its determination requires precise measurement of both mass and volume. A pycnometer or a volumetric flask provides the necessary accuracy for volume measurement.

Methodology:

-

Mass of the Empty Pycnometer:

-

Thoroughly clean and dry a pycnometer (or a small volumetric flask with its stopper).

-

Measure its mass on an analytical balance to at least three decimal places (m₁).

-

-

Calibration with a Reference Liquid (Deionized Water):

-

Fill the pycnometer to its calibrated volume with deionized water of a known temperature (e.g., 20°C). Ensure no air bubbles are trapped.

-

Measure the mass of the water-filled pycnometer (m₂).

-

The mass of the water is (m₂ - m₁). The volume of the pycnometer (V) can be calculated by dividing the mass of the water by the known density of water at that temperature (ρ_water).

-

-

Measurement of Sample:

-

Empty, clean, and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound to the calibration mark, ensuring the temperature is the same as the water temperature used for calibration.

-

Measure the mass of the sample-filled pycnometer (m₃).

-

-

Calculation:

-

The mass of the sample is (m₃ - m₁).

-

The density of this compound (ρ_sample) is calculated using the formula: ρ_sample = (m₃ - m₁) / V

-

Visualization of the Characterization Workflow

The logical progression from sample acquisition to data validation is a cornerstone of rigorous scientific practice. The following diagram illustrates the workflow for the physical characterization of this compound.

Caption: Workflow for the experimental characterization of this compound.

Conclusion

This guide has detailed the critical physical properties of this compound, providing both predicted and experimentally verified values for its boiling point and density. The provided protocols offer researchers and drug development professionals a robust framework for the empirical validation of these properties, ensuring data integrity and safe laboratory practice. A thorough understanding and verification of these fundamental characteristics are indispensable for the successful application of this versatile chemical intermediate in synthesis and material science.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind this compound: Synthesis and Properties.

- Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. RocketProps.

- Quora. (2021). What is the decreasing order of boiling points of alkyl halides?.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of this compound in New Energy Materials.

- Organic Chemistry LABORATORY. (n.d.). Experiment No. (6) Determination of the relative density and absolute density of the liquid.

- Yaws, C. L. (2009). Density of Liquid – Organic Compounds. ResearchGate.

- Vedantu. (n.d.). Alkyl Halide - Definition, Structures, Properties, Preparation and FAQs.

- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- University Course Notes. (n.d.). Chapter 7 Notes: Alkyl Halides.

- Chemistry LibreTexts. (2023). Physical Properties of Alkyl Halides.

- LookChem. (n.d.). This compound|85531-02-8.

- PubChem. (n.d.). This compound.

- BYJU'S. (n.d.). Physical Properties of Alkanes and their variations.

- Chemistry LibreTexts. (2020). 4.2: Physical Properties of Alkanes.

- YouTube. (2020). CHEM 1411: Determining the density of various liquids and solids.

- Jack Westin. (n.d.). Physical Properties of Alkanes - Organic Chemistry.

- Siyavula. (n.d.). 4.4 Physical properties and structure | Organic molecules.

- Wikipedia. (n.d.). Alkane.

- Royal Society of Chemistry. (n.d.). Measuring density | Class experiment.

Sources

- 1. This compound CAS#: 85531-02-8 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. Alkyl Halide - Definition, Structures, Properties, Preparation and FAQs [vedantu.com]

- 7. This compound | 85531-02-8 [chemicalbook.com]

- 8. This compound | 85531-02-8 [sigmaaldrich.com]

- 9. This compound | C12H25Br | CID 20447693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

Solubility of 5-(Bromomethyl)undecane in organic solvents

An In-Depth Technical Guide to the Solubility of 5-(Bromomethyl)undecane in Organic Solvents

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the physicochemical principles governing its solubility, practical guidance on solvent selection, and a detailed protocol for empirical solubility determination. The guide synthesizes theoretical knowledge with practical insights to facilitate the effective use of this versatile reagent in various chemical applications.

Introduction to this compound

This compound (CAS No. 85531-02-8) is a branched alkyl halide with the molecular formula C12H25Br.[1] Its structure, featuring a long, non-polar undecane backbone with a bromomethyl group at the 5-position, is a primary determinant of its physical and chemical properties. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of organic electronic materials and as a reagent for creating bio-related surfactants.[2][3] A thorough understanding of its solubility is paramount for its effective handling, reaction optimization, and purification.

Physicochemical Properties:

-

Molecular Weight: 249.23 g/mol [4]

-

Appearance: Colorless to light yellow clear or cloudy liquid[2][5]

-

Structure: A branched structure with a significant non-polar character.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] For this compound, its large non-polar alkyl structure and the weakly polar bromomethyl group are the key determinants of its solubility profile.

Intermolecular Forces at Play:

-

London Dispersion Forces: As a molecule with a substantial alkyl chain, London dispersion forces are the predominant intermolecular interactions for this compound. These forces are also the primary interactions in non-polar organic solvents.[7]

-

Dipole-Dipole Interactions: The carbon-bromine bond introduces a dipole moment, allowing for weak dipole-dipole interactions.

The dissolution of this compound in an organic solvent is energetically favorable when the energy required to break the solute-solute and solvent-solvent interactions is compensated by the energy released upon the formation of new solute-solvent interactions.[6] Consequently, this compound is expected to be readily soluble in solvents that primarily exhibit London dispersion forces and weak dipole-dipole interactions.

Conversely, its solubility in highly polar, protic solvents like water is expected to be very low. The strong hydrogen bonding network in water is energetically more stable than the weaker interactions that would be formed with this compound.[6][8]

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Heptane, Toluene | High / Miscible | "Like dissolves like"; strong London dispersion forces in both solute and solvent lead to favorable interactions.[6][7] |

| Weakly Polar | Diethyl Ether, THF | High / Miscible | The dominant non-polar character of this compound allows for favorable interactions with these solvents. |

| Moderately Polar | Dichloromethane (DCM) | High / Miscible | DCM is a common solvent in syntheses involving this compound, indicating good solubility.[2][10] It can engage in dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | The polarity of these solvents may be too high for optimal interaction with the largely non-polar solute. Some solubility is expected due to dipole-dipole interactions. |

| Polar Protic | Ethanol, Methanol | Low | The energetic cost of disrupting the hydrogen bonding network of the solvent is not sufficiently compensated by the formation of new, weaker solute-solvent interactions.[8] |

| Aqueous | Water | Very Low / Immiscible | The significant non-polar character of the molecule and its inability to form hydrogen bonds lead to very poor solubility in water.[8][11] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, an empirical approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent.

Materials:

-

This compound (>97% purity)[5]

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Micropipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid/liquid phase should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for at least 24 hours to ensure that saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow any undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

-

Dilute the collected sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis (GC-FID Example):

-

Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

-

Analyze the calibration standards and the diluted sample by GC-FID.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Diagram of Experimental Workflow:

Caption: Workflow for the experimental determination of solubility.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. These models range from parameter-based approaches to more complex machine learning algorithms.

-

Hansen Solubility Parameters (HSP): This method partitions the Hildebrand solubility parameter into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[12] A substance is likely to dissolve in a solvent if their HSP values are similar.

-

Machine Learning Models: Recent advancements have led to the development of machine learning models that can predict solubility with high accuracy.[13][14] These models are trained on large datasets of experimental solubility data and use molecular descriptors to predict the solubility of new compounds in various solvents and at different temperatures.[12][15]

Diagram of Factors Influencing Solubility:

Caption: Key factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is primarily dictated by its significant non-polar character, stemming from its long, branched alkyl chain. It exhibits high solubility in non-polar and weakly polar organic solvents, where London dispersion forces are the dominant intermolecular interactions. Its solubility decreases with increasing solvent polarity, and it is practically insoluble in water. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust methodology. Furthermore, computational models can serve as a valuable predictive tool in the early stages of solvent screening and process development.

References

- The Chemistry Behind this compound: Synthesis and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound CAS#: 85531-02-8. (n.d.). ChemicalBook.

- This compound | 85531-02-8. (n.d.). ChemicalBook.

- This compound | C12H25Br | CID 20447693. (n.d.). PubChem.

- This compound|85531-02-8. (n.d.). LookChem.

- The Evolution of Solubility Prediction Methods. (2025, February 25). Rowan Scientific.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). PMC - NIH.

- Why do haloalkanes dissolve in organic solvents? (2017, January 28). Quora.

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021, December 11). PMC - NIH.

- Alkyl Halides - Structure and Physical Properties. (2019, February 13). Chemistry LibreTexts.

- Physical Properties of Haloalkanes and Haloarenes. (2026, January 1). CK-12 Foundation.

- Properties of Alkanes. (2022, August 7). Chemistry LibreTexts.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 85531-02-8 [m.chemicalbook.com]

- 3. This compound | 85531-02-8 [chemicalbook.com]

- 4. This compound | C12H25Br | CID 20447693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 13. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dspace.mit.edu [dspace.mit.edu]

A Technical Guide to the Potential Applications of 5-(Bromomethyl)undecane in Advanced Materials Science

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)undecane is a unique aliphatic compound characterized by a C12 hydrocarbon backbone and a strategically positioned, highly reactive bromomethyl group.[1][2] This structure imparts a combination of hydrophobicity from its long alkyl chain and versatile chemical reactivity via the bromomethyl moiety.[1] While specific applications of this molecule are emerging, its architecture presents significant, largely untapped potential for the synthesis and modification of advanced materials. This guide explores the core chemical principles of this compound and outlines its prospective applications in polymer science, surface engineering, and the development of self-assembling systems, providing detailed theoretical frameworks and actionable experimental protocols.

Introduction to this compound: Structure and Reactivity

This compound (CAS No. 85531-02-8) is a branched-chain alkyl halide.[1][2] Its molecular structure consists of an undecane chain functionalized with a bromomethyl group at the fifth carbon position, creating a chiral center. This bifunctional nature—a non-polar aliphatic body and a reactive electrophilic site—is the foundation of its utility in materials science.[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for designing synthetic routes and predicting its behavior in material matrices.

| Property | Value | Source |

| Molecular Formula | C12H25Br | [1][2] |

| Molecular Weight | 249.23 g/mol | [2][3] |

| Appearance | Colorless to light yellow clear or cloudy liquid | [2][3][4] |

| Boiling Point | ~271.6°C (Predicted); 85°C at 0.6 mmHg | [1][5] |

| Density | ~1.037 g/cm³ (Predicted) | [1][2][3] |

| Purity | Typically >97.0% | [4] |

| Storage | Inert atmosphere, Room Temperature | [2][3] |

Core Reactivity: The Bromomethyl Functional Group

The key to this compound's versatility lies in the C-Br bond of the bromomethyl group. Bromine is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This allows the molecule to readily participate in nucleophilic substitution reactions (typically SN2), serving as a versatile electrophile for covalently attaching the undecane moiety to a vast array of nucleophiles.[1]

This reactivity is the cornerstone of its application in building more complex molecular architectures, from polymer side-chains to the functional heads of surfactant molecules.

Caption: Generalized SN2 reaction mechanism for this compound.

Potential Application: Functional Polymer Synthesis

The alkyl bromide group in this compound can serve as a powerful tool in polymer chemistry, either as a functional chain-end group or as a macroinitiator for controlled radical polymerization techniques.

Role as a Macroinitiator for Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures.[6] Alkyl halides are commonly used as initiators.[6] By using this compound, a long aliphatic chain can be precisely installed at one end of a polymer chain. This can be used to create amphiphilic block copolymers or to introduce hydrophobicity into a polymer system. The alkyl bromide can be used to initiate the polymerization of various monomers, such as styrenes and methacrylates.[7]

Experimental Workflow: Synthesis of a Polystyrene-b-undecane Block Copolymer

This protocol outlines a hypothetical synthesis where this compound acts as an initiator for the ATRP of styrene, creating a well-defined block copolymer.

Caption: Experimental workflow for ATRP synthesis using this compound.

Step-by-Step Protocol:

-

Reagent Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add styrene (5.0 g, 48 mmol), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (100 mg, 0.58 mmol), and this compound (144 mg, 0.58 mmol).

-

Catalyst Addition: Under a positive pressure of argon, add Copper(I) bromide (Cu(I)Br) (83 mg, 0.58 mmol).

-

Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the flask in a preheated oil bath at 110°C and stir.

-

Monitoring: Periodically take aliquots under inert atmosphere to monitor monomer conversion via gas chromatography (GC) or ¹H NMR.

-

Termination: Once desired conversion is reached (e.g., ~50-70%), remove the flask from heat and expose the reaction to air to quench the polymerization by oxidizing the copper catalyst.

-

Purification: Dilute the viscous solution with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Isolation: Precipitate the filtered solution into a large volume of cold methanol. Collect the white polymer by filtration and dry under vacuum at 40°C overnight.

-

Validation (Self-Validation System):

-

Gel Permeation Chromatography (GPC): Analyze the molecular weight and polydispersity index (PDI). A successful controlled polymerization should yield a PDI value between 1.1 and 1.4.

-

¹H NMR Spectroscopy: Confirm the incorporation of the undecane block by identifying the characteristic alkyl proton signals (~0.9-1.6 ppm) and comparing their integration to the aromatic signals of polystyrene.

-

Potential Application: Covalent Surface Modification

The covalent attachment of long alkyl chains to surfaces can dramatically alter their properties, such as wettability, lubricity, and compatibility with polymer matrices. This compound is an ideal candidate for such modifications due to its reactive handle and hydrophobic tail.

Grafting onto Hydrophilic Surfaces (e.g., Cellulose, Silica)

Surfaces rich in hydroxyl (-OH) groups, like cellulose nanocrystals or silica nanoparticles, can be functionalized with this compound.[8] This is typically a two-step process: deprotonation of the surface hydroxyls to create nucleophilic alkoxides, followed by an SN2 reaction with the alkyl bromide.[8] This process renders the surface hydrophobic, which can improve the dispersion of these materials in non-polar polymer matrices like polylactide (PLA).[8]

Experimental Protocol: Hydrophobization of Cellulose Nanocrystals (CNCs)

-

Dispersion: Disperse 2.0 g of dry CNC powder in 60 mL of dimethylacetamide (DMAc) via ultrasonication for 1 hour.

-

Activation: Add 6.0 g of sodium hydroxide (NaOH) powder to the suspension and stir for 1 hour at room temperature under a nitrogen atmosphere to deprotonate the surface hydroxyl groups.[8]

-

Grafting Reaction: Slowly add this compound (e.g., a 10-fold molar excess relative to estimated surface hydroxyls) to the mixture. Heat the reaction to 70°C and stir for 24 hours.[8]

-

Purification: Cool the mixture and wash the product repeatedly by centrifuging and resuspending in a methanol/water solution (8:2 v/v) to remove unreacted reagents and byproducts.

-

Drying: Lyophilize the final product to obtain a fine, hydrophobic powder.

-

Validation (Self-Validation System):

-

Contact Angle Measurement: Press the modified CNC powder into a pellet and measure the water contact angle. A significant increase from the highly hydrophilic starting material (<20°) to a value >90° indicates successful hydrophobic modification.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the appearance of new C-H stretching peaks (~2850-2960 cm⁻¹) corresponding to the attached alkyl chains.

-

Solid-State ¹³C NMR: Confirm the presence of alkyl carbons with characteristic signals between 14-40 ppm.[8]

-

Potential Application: Precursor for Self-Assembling Systems

The amphiphilic nature of molecules derived from this compound makes it a valuable precursor for creating surfactants and other self-assembling materials. Quaternary ammonium salts, or "quats," are a major class of cationic surfactants used as biocides, fabric softeners, and phase-transfer catalysts.[9][10][11]

Synthesis of a Quaternary Ammonium Surfactant

By reacting this compound with a tertiary amine, such as trimethylamine or dimethyldodecylamine, a quaternary ammonium bromide salt can be readily synthesized.[9][10] This process, often called quaternization, is a straightforward and efficient SN2 reaction.[9][10] The resulting molecule possesses a hydrophilic cationic head and a bulky, hydrophobic tail, driving it to form micelles in aqueous solutions.

Caption: Synthesis of a quaternary ammonium surfactant from this compound.

Experimental Protocol: Synthesis of a Cationic Surfactant

-

Reaction Setup: In a round-bottom flask, dissolve this compound (10.0 g, 40.1 mmol) in 100 mL of ethanol.

-

Amine Addition: Add a solution of trimethylamine (e.g., a 1.1 molar equivalent, in ethanol or as a condensed gas) to the flask.

-

Reaction: Seal the flask and stir the mixture at a moderately elevated temperature (e.g., 60-75°C) for 10-24 hours.[9] The reaction progress can be monitored by the precipitation of the product or by thin-layer chromatography (TLC).

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, remove the solvent under reduced pressure.

-

Purification: Wash the crude product with a non-polar solvent like cold hexane or diethyl ether to remove any unreacted this compound. Dry the final product under vacuum.

-

Validation (Self-Validation System):

-

¹H NMR Spectroscopy: Confirm the formation of the quaternary ammonium salt by observing the shift of the methylene protons adjacent to the nitrogen and the appearance of the methyl protons on the nitrogen headgroup.

-

Critical Micelle Concentration (CMC) Determination: Measure the surface tension of aqueous solutions of the synthesized surfactant at various concentrations. The CMC is identified as the concentration at which the surface tension plateaus.

-

Summary and Future Outlook

This compound represents a highly versatile yet underutilized building block in materials science. Its distinct combination of a long, non-polar alkyl chain and a reactive bromomethyl group enables its application in three key areas:

-

Polymer Synthesis: As a functional initiator for controlled polymerization, enabling the creation of novel block copolymers with tailored hydrophobic domains.

-

Surface Engineering: As a grafting agent to impart hydrophobicity and improve interfacial compatibility for inorganic and biological materials in composite systems.

-

Self-Assembly: As a key precursor for synthesizing amphiphilic molecules like cationic surfactants for use in formulations, drug delivery, or as phase-transfer catalysts.

Future research should focus on exploring its use in creating more complex polymer topologies, functionalizing advanced materials like 2D nanoparticles and metal-organic frameworks, and synthesizing novel bio-related surfactants for specialized applications in drug development and biotechnology.[2] The straightforward reactivity and unique structure of this compound make it a valuable tool for the next generation of advanced functional materials.

References

- The Chemistry Behind this compound: Synthesis and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | 85531-02-8. (2025). ChemicalBook.

- Synthesis and Surfactant Studies of Dialkyl Dimethyl Quaternary Ammonium Bromide Formulations. (n.d.). American Journal of Undergraduate Research.

- 85531-02-8, this compound Formula. (n.d.). ECHEMI.

- Surface Modification of Lignite with Alkyl and Mixed Alkyl‐Aryl Films Generated from an Aryl Diazonium Salt and Alkyl Halides: Experimental Results and Theoretical Analyses. (2023). PMC - NIH.

- This compound CAS#: 85531-02-8. (n.d.). ChemicalBook.

- Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants. (n.d.). PMC - NIH.